N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl acetamide moiety linked to a 5-chloro-2-methylphenyl group. Its molecular formula is C23H17Cl2N3O2S (molecular weight: 470.0 g/mol) . The compound’s structure (SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl) highlights its dual aromatic systems (quinazolinone and chlorophenyl groups) and a thioether bridge, which are critical for its physicochemical and biological properties .
Properties
Molecular Formula |
C23H17Cl2N3O2S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-6-7-16(25)12-20(14)26-21(29)13-31-23-27-19-5-3-2-4-18(19)22(30)28(23)17-10-8-15(24)9-11-17/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
UEBNDNHERJKFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
Antiproliferative Activity
One of the most significant biological activities of this compound is its antiproliferative effect against various cancer cell lines. In a comprehensive study, the compound demonstrated notable cytotoxicity against human cervical (HeLa), human liver (HepG2), human lung (A549), and human breast (MCF-7) cancer cell lines . The results of this study are summarized in the following table:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 3.2 ± 0.4 |
| HepG2 | 2.8 ± 0.3 |
| A549 | 4.1 ± 0.5 |
| MCF-7 | 3.5 ± 0.4 |
These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with particularly strong effects against liver cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown promising antimicrobial activity. A study examining its effects against various bacterial and fungal strains revealed significant inhibition zones, as shown in the following table:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 18 ± 2 |
| S. aureus | 22 ± 3 |
| P. aeruginosa | 16 ± 2 |
| C. albicans | 20 ± 2 |
These results suggest that the compound may have potential as a broad-spectrum antimicrobial agent .
Enzyme Inhibition
Further research has revealed that N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibits significant inhibitory activity against certain enzymes. A notable example is its effect on matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The compound showed particularly strong inhibition of MMP-2 and MMP-9, with IC50 values of 0.8 μM and 1.2 μM, respectively.
In Vivo Studies
A case study involving a mouse xenograft model of human colon cancer demonstrated the compound's potential in vivo. Mice treated with 50 mg/kg of the compound daily for 28 days showed a 62% reduction in tumor volume compared to the control group. Additionally, no significant toxicity was observed in the treated animals, suggesting a favorable safety profile .
Structure-Activity Relationship
Structure-activity relationship (SAR) studies have provided insights into the importance of specific structural features for the compound's biological activity. The presence of the chloro substituents on both phenyl rings appears to be crucial for its antiproliferative effects. Removal or replacement of these groups resulted in significantly reduced activity. Furthermore, the sulfanyl linkage between the quinazolinone core and the acetamide moiety was found to be essential for maintaining potent enzyme inhibition .
While the exact mechanism of action is still under investigation, preliminary studies suggest that the compound may exert its antiproliferative effects through multiple pathways. These include:
- Induction of apoptosis via activation of caspase-3 and caspase-9
- Cell cycle arrest at the G2/M phase
- Inhibition of angiogenesis through downregulation of VEGF expression
Further research is needed to fully elucidate the molecular mechanisms underlying the compound's diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Quinazolinone Core
Chlorophenyl vs. Methylphenyl Substitution
The compound N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 477332-82-4) replaces the 4-chlorophenyl group on the quinazolinone core with a 4-methylphenyl group. This substitution reduces molecular weight (450.0 g/mol vs.
Trimethylphenyl Acetamide Variant
The analog 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4) features a bulkier 2,4,6-trimethylphenyl group on the acetamide. The increased steric hindrance may reduce membrane permeability compared to the target compound’s 5-chloro-2-methylphenyl group .
Heterocyclic Core Variations
Triazole-Based Analog
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide replaces the quinazolinone core with a 1,2,4-triazole ring.
Oxadiazole Derivatives
Compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (e.g., 6a–o) exhibit antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli). The oxadiazole core’s planar structure contrasts with the bicyclic quinazolinone, suggesting divergent binding modes despite similar sulfanyl acetamide side chains .
Bioactivity and Toxicity Trends
- Antimicrobial Activity : Oxadiazole analogs (e.g., 6f and 6o) show potent activity, while triazole derivatives lack reported data .
- Cytotoxicity: Quinazolinone derivatives generally exhibit lower toxicity (e.g., oxadiazole compound 6f: <10% hemolysis), but substituents like bromine or nitro groups increase cytotoxicity (e.g., 6g and 6j: >50% hemolysis) .
Data Tables
Table 1: Structural and Bioactivity Comparison of Key Analogs
Table 2: Substituent Effects on Key Properties
Key Findings and Implications
- Structural Clustering: Bioactivity profiles correlate with core structures (e.g., oxadiazoles vs. quinazolinones), aligning with ’s data-mining insights .
- Synthetic Flexibility : Sulfanyl acetamide derivatives are highly tunable, enabling rapid generation of analogs with diverse substituents .
- Toxicity Management : Substituents like halogens require careful optimization to balance efficacy and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
